molecular formula C9H10BrClFN B6161410 1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1923056-86-3

1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6161410
CAS No.: 1923056-86-3
M. Wt: 266.5
InChI Key:
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Description

1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H9BrFN·HCl It is a cyclopropane derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-fluoroaniline.

    Cyclopropanation: The aniline derivative undergoes cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a similar reagent under controlled conditions.

    Amination: The cyclopropane intermediate is then subjected to amination, where an amine group is introduced to form the cyclopropanamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized cyclopropane compounds.

Scientific Research Applications

1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride

Uniqueness

1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions. This positional specificity can result in distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1923056-86-3

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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